2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of indole, pyridine, and oxadiazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations. The use of continuous flow reactors and green chemistry principles could be explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, potentially altering its biological activity.
Scientific Research Applications
2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: Its unique properties may be leveraged in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and pyridine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-ethylpyridine: A pyridine derivative used in the production of nicotinic acid and nicotinamide.
Thiazolidines: Compounds with a similar five-membered ring structure, used in drug design.
Imidazo[1,5-a]pyrimidine derivatives: Compounds with similar heterocyclic structures, explored for their pharmacological potential.
Uniqueness
2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole stands out due to its combination of indole, pyridine, and oxadiazole moieties, which confer unique chemical reactivity and biological activity. This structural diversity allows for a wide range of applications and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
2-ethyl-5-[1-(pyridin-3-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-2-17-20-21-18(23-17)16-10-14-7-3-4-8-15(14)22(16)12-13-6-5-9-19-11-13/h3-11H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBVJKIKMJNBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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